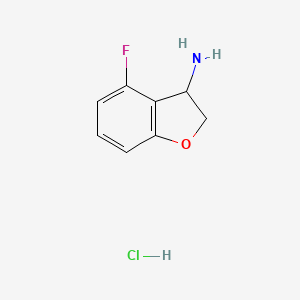

4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride

Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic nomenclature of 4-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride follows International Union of Pure and Applied Chemistry guidelines, designating the compound with molecular formula C₈H₉ClFNO and molecular weight 189.61 g/mol. The IUPAC name precisely describes the structural arrangement, indicating fluorine substitution at position 4 of the benzofuran ring system and the amine group at position 3 of the dihydro moiety. The compound exists as a hydrochloride salt, where the protonated amine forms an ionic bond with the chloride counterion, significantly enhancing aqueous solubility compared to the free base form.

The stereochemical configuration presents particular complexity due to the chiral center at position 3, where the amine group is attached. The InChI code 1S/C8H8FNO.ClH/c9-5-2-1-3-7-8(5)6(10)4-11-7;/h1-3,6H,4,10H2;1H provides a standardized representation of the molecular connectivity. The canonical SMILES notation C1=CC(=C2C(COC2=C1)N)F.Cl describes the structural arrangement without stereochemical specification, while stereoisomeric forms require additional configurational descriptors.

Research demonstrates that both (R) and (S) enantiomers of this compound have been synthesized and characterized, with distinct CAS numbers assigned to each stereoisomer. The absolute configuration significantly influences binding affinity to biological targets, as chirality affects three-dimensional molecular recognition patterns. Spectroscopic analysis confirms that the amine group adopts specific orientations relative to the benzofuran plane, creating distinct spatial arrangements that contribute to enantiomeric selectivity in biological systems.

Propriétés

IUPAC Name |

4-fluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO.ClH/c9-5-2-1-3-7-8(5)6(10)4-11-7;/h1-3,6H,4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHZWXUWYDOLLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=CC=C2F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384265-54-6 | |

| Record name | 4-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Analyse Biochimique

Biochemical Properties

4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing the activity of these enzymes and altering metabolic flux. The compound’s interaction with proteins and other biomolecules can lead to changes in their structure and function, thereby affecting various biochemical processes.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby impacting energy production and other metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in the conformation of the target biomolecule, thereby affecting its activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can degrade over time, leading to a decrease in its activity. Under certain conditions, it can remain stable and exert its effects over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. The compound’s interaction with metabolic enzymes can lead to changes in the rate of specific biochemical reactions, thereby affecting the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins, leading to its accumulation in certain cellular compartments. This localization can influence the compound’s activity and its interaction with target biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s activity by facilitating its interaction with specific biomolecules or by influencing its stability and degradation.

Activité Biologique

4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

The compound has the molecular formula and is characterized by the presence of a fluorine atom, a dihydrobenzofuran ring, and an amine group. These features contribute to its diverse biological activities.

This compound interacts with specific molecular targets such as enzymes and receptors. The fluorine atom enhances binding affinity and specificity, while the amine group plays a crucial role in modulating the activity of these targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various derivatives of benzofuran compounds. While specific data on this compound is limited, related compounds exhibit notable antibacterial and antifungal activities. For instance:

| Compound | Activity | MIC (µM) |

|---|---|---|

| Compound A | S. aureus | 5.64 |

| Compound B | E. coli | 13.40 |

| Compound C | C. albicans | 16.69 |

These values suggest that similar compounds may possess significant antimicrobial properties, warranting further investigation into this compound's effectiveness against various pathogens .

Neuropharmacological Effects

The compound has been explored for its potential as a precursor in drug development targeting neurological disorders. It has shown promise as a D3 dopamine receptor agonist, which is crucial for treating conditions like Parkinson's disease and schizophrenia. In studies evaluating D3 receptor activity:

| Compound ID | D3R Agonist Activity (EC50) | D2R Agonist Activity (EC50) |

|---|---|---|

| 1 | 710 nM | Inactive |

| 2 | 278 nM | Inactive |

| 3 | 98 nM | >100,000 nM |

These findings indicate that compounds with similar structures can selectively activate dopamine receptors, suggesting therapeutic potential in neuropharmacology .

Case Studies

Several case studies have investigated the biological activity of related benzofuran compounds:

- Study on Antibacterial Properties :

- Neuropharmacological Evaluation :

Applications De Recherche Scientifique

Medicinal Chemistry

4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride has been investigated for its potential as a pharmacophore in drug development. The fluorine atom enhances its binding affinity to biological targets, making it a candidate for developing new therapeutic agents.

Case Study : A study demonstrated that derivatives of this compound exhibit promising anticancer properties. Specifically, it showed significant inhibition of cancer cell proliferation in vitro, with an IC50 value of approximately 12 nM against KARPAS422 lymphoma cell lines.

The compound has been studied for various biological activities:

- Anticancer Activity : Research indicates that compounds containing the dihydrobenzofuran moiety can inhibit cancer cell growth and induce apoptosis. The structure of this compound contributes to its efficacy against certain cancer types.

- Neuroprotective Effects : In vitro studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage, potentially mitigating neurodegenerative processes .

- Anti-inflammatory Properties : Preliminary data show that it can reduce pro-inflammatory cytokine levels in models of induced inflammation, indicating potential therapeutic benefits in inflammatory diseases.

Chemical Biology

In chemical biology, this compound serves as a valuable tool for probing cellular processes. Its interactions with proteins and enzymes can elucidate mechanisms of action and identify new therapeutic targets.

Experimental Data and Findings

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural features:

- Fluorine Positioning : The presence of the fluorine atom at the 4-position enhances lipophilicity and binding affinity to target proteins.

- Amine Group Influence : The amine group at the 3-position is crucial for interactions with biological macromolecules, enhancing the compound's pharmacological profile .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride, emphasizing substituent variations, molecular properties, and commercial

Key Comparative Analysis

Substituent Effects: Halogen Type: Fluorine’s high electronegativity enhances dipole interactions and metabolic stability compared to bromine or chlorine. Bromine (5-Br analog) increases molecular weight significantly (264.55 g/mol vs. 189.61 g/mol for 4-F) and may alter lipophilicity .

Enantiomeric Purity :

- The (S)-enantiomer of the 4-Fluoro derivative is available at 98% purity , whereas the (R)-4-Chloro analog has slightly lower purity (97%). This difference may reflect synthetic challenges in chiral resolution or demand in asymmetric catalysis .

Commercial Availability and Cost :

- The 4-Fluoro derivative is priced at $161/250 mg , significantly cheaper than the (R)-4-Chloro variant ($1,292/1 g ), likely due to simpler synthesis or higher demand .

- Dual-halogenated compounds (e.g., 5-Cl-4-F) are available through custom synthesis, suggesting niche applications in medicinal chemistry .

Fluorinated analogs may exhibit distinct safety profiles owing to fluorine’s unique biochemistry.

Méthodes De Préparation

Step 1: Bromination of Fluorophenol

- Starting Material: 4-fluoro-3-methylphenol.

- Reagents: Bromination agent such as bromine, phosphorus oxybromide, N-bromosuccinimide (NBS), or other brominating agents.

- Conditions:

- Temperature range: −78°C to −10°C.

- Solvents: chlorinated alkanes, ethers, low molecular weight alcohols (C1–C4), acetonitrile, or DMF.

- Molar ratio of phenol to brominating agent: approximately 1:1 to 1:2.

- Reaction time: 1–5 hours.

- Outcome: Selective bromination at the methyl group to form 2-bromo-4-fluoro-5-methylphenol.

Step 2: O-Alkylation

- Reagents: 2-bromo-1,1-diethoxyethane as the alkylating agent.

- Base: Inorganic bases such as sodium hydroxide, potassium carbonate, or organic bases like triethylamine or DBU.

- Solvents: DMF, acetonitrile, DMSO, toluene, or xylene.

- Conditions:

- Temperature: 70–150°C.

- Reaction time: 1–20 hours.

- Outcome: Formation of 1-bromo-2-(2,2-diethoxyethoxy)-5-fluoro-4-toluene via O-alkylation.

Step 3: Cyclization to Benzofuran

- Reagents: Polyphosphoric acid and a solvent such as toluene or xylene.

- Conditions:

- Temperature: 50–120°C.

- Reaction time: 1–20 hours.

- Outcome: Intramolecular cyclization to form 7-bromo-5-fluoro-4-methylbenzofuran.

Step 4: Bromination of Benzofuran Intermediate

- Reagents: Bromination reagent with peroxide initiator.

- Solvents: Chlorinated alkanes, ethers, alcohols, acetonitrile, ethyl acetate, or DMF.

- Conditions:

- Temperature: 50–120°C.

- Inert atmosphere (nitrogen or argon).

- Outcome: Bromination at the 3-position of the benzofuran ring.

Step 5: Amination and Hydrochloride Salt Formation

- Amination: Introduction of the amine group at the 3-position is typically achieved by nucleophilic substitution or reduction of a nitrile or related precursor.

- Hydrochloride Formation: The free amine is reacted with hydrochloric acid to form the hydrochloride salt, enhancing stability and solubility.

Reaction Scheme Summary

| Step | Reaction Type | Key Reagents/Conditions | Product Intermediate |

|---|---|---|---|

| 1 | Bromination | Bromine/NBS, −78°C to −10°C, chlorinated solvents | 2-bromo-4-fluoro-5-methylphenol |

| 2 | O-Alkylation | 2-bromo-1,1-diethoxyethane, base (NaOH, Et3N), 70–150°C | 1-bromo-2-(2,2-diethoxyethoxy)-5-fluoro-4-toluene |

| 3 | Cyclization | Polyphosphoric acid, toluene/xylene, 50–120°C | 7-bromo-5-fluoro-4-methylbenzofuran |

| 4 | Bromination | Brominating agent, peroxide initiator, inert atmosphere | 3-bromo-7-bromo-5-fluoro-4-methylbenzofuran |

| 5 | Amination + Salt Formation | Amination reagents, HCl for salt formation | 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride |

Research Findings and Optimization Notes

- The described method offers high yields and environmentally friendly conditions due to the use of readily available reagents and mild reaction conditions.

- Reaction times and temperatures are optimized to balance conversion and minimize byproducts.

- Use of inert atmosphere in bromination steps prevents unwanted side reactions.

- The choice of base and solvent in O-alkylation significantly affects the yield and purity of intermediates.

- The hydrochloride salt form improves compound stability and handling in downstream applications.

Additional Synthetic Routes and Literature Insights

- Alternative synthetic routes involve Suzuki coupling and boron-mediated cross-coupling reactions to introduce fluorine and amine functionalities on benzofuran scaffolds, as reported in advanced medicinal chemistry literature. These methods provide access to diverse derivatives but may be more complex and require palladium catalysts and specialized reagents.

- Reduction of nitrile intermediates using borane reagents in refluxing tetrahydrofuran (THF) has been demonstrated to yield amine intermediates efficiently.

- Mannich reactions and N-Boc protection strategies have been employed in related benzofuran amine syntheses to facilitate further functionalization and purification.

Data Table: Key Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Solvent(s) | Yield (%) (Reported) | Notes |

|---|---|---|---|---|---|---|

| 1 | Bromine, 4-fluoro-3-methylphenol | −78 to −10 | 1–5 | Chlorinated alkanes, DMF | High (not specified) | Slow addition, controlled temp |

| 2 | 2-bromo-1,1-diethoxyethane, NaOH/base | 70–150 | 1–20 | DMF, acetonitrile, toluene | High (not specified) | Choice of base critical |

| 3 | Polyphosphoric acid | 50–120 | 1–20 | Toluene, xylene | Moderate to high | Cyclization step |

| 4 | Brominating agent, peroxide initiator | 50–120 | Not specified | Chlorinated solvents, DMF | High (not specified) | Inert atmosphere essential |

| 5 | Amination reagents, HCl (salt formation) | Ambient | Variable | Not specified | High (not specified) | Final amine hydrochloride salt |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride, and how can enantiomeric purity be optimized?

- Methodological Answer : The synthesis typically involves cyclization of fluorinated benzofuran precursors followed by amine functionalization. Chiral resolution techniques, such as chiral column chromatography or diastereomeric salt formation, are critical for isolating enantiomers like the (S)- or (R)-forms. Evidence from fluorinated benzofuran derivatives (e.g., (S)-4-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride with 98% purity) highlights the use of chiral auxiliaries or enzymatic resolution to achieve >95% enantiomeric excess .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Combine analytical techniques:

- HPLC : Use chiral columns (e.g., Chiralpak® IA/IB) to assess enantiopurity.

- NMR : Analyze , , and spectra to confirm substitution patterns and amine protonation.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves absolute configuration for enantiomers, as seen in structurally related fluorinated amines .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (e.g., amine hydrochloride dust).

- Waste Disposal : Neutralize acidic residues before disposal, following guidelines for halogenated/organic waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for fluorinated benzofuran derivatives?

- Methodological Answer : Discrepancies in NMR shifts or splitting patterns may arise from solvent effects or protonation states. For example, amine protonation in HCl salt forms alters electron density, shifting fluorine signals. Cross-validate with computational methods (DFT calculations) to model expected shifts and compare with experimental data .

Q. What strategies optimize yield in multi-step syntheses of enantiopure this compound?

- Methodological Answer :

- Step 1 : Optimize cyclization temperature (e.g., 80–100°C) to minimize side reactions in benzofuran ring formation.

- Step 2 : Use Boc-protected intermediates to stabilize the amine during functionalization.

- Step 3 : Employ flow chemistry for chiral resolution to enhance scalability and reduce solvent waste, as demonstrated in high-purity (>97%) fluorinated amine syntheses .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer :

- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the amine group’s lone pair (HOMO) may dominate nucleophilic behavior.

- MD Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways.

- pKa Estimation : Use software like MarvinSuite to predict amine basicity, which influences protonation and reactivity in aqueous conditions .

Q. What experimental designs are suitable for assessing the compound’s biological activity in vitro?

- Methodological Answer :

- Target Selection : Prioritize receptors with known affinity for fluorinated benzofuran scaffolds (e.g., serotonin or dopamine receptors).

- Assay Conditions : Use cell lines (e.g., HEK293) transfected with target receptors. Include controls for autofluorescence due to the benzofuran core.

- Dose-Response : Test enantiomers separately to identify stereospecific effects, referencing studies on fluorinated bioactive amines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.